2-[5-(2-Ethylphenoxy)pentylamino]ethanol
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Overview
Description
2-[5-(2-Ethylphenoxy)pentylamino]ethanol is an organic compound with the molecular formula C15H25NO2. It is characterized by the presence of an ethanol group attached to a pentylamino chain, which is further connected to an ethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Ethylphenoxy)pentylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 2-ethylphenol with 1-bromopentane to form 2-ethylphenoxypentane. This intermediate is then reacted with ethylene oxide in the presence of a base to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Ethylphenoxy)pentylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[5-(2-Ethylphenoxy)pentylamino]ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(2-Ethylphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets. The ethanol group can participate in hydrogen bonding, while the amine group can form ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Ethylphenoxy)pentylamino]ethanol
- 2-[5-(2-Methylphenoxy)pentylamino]ethanol
- 2-[5-(2-Propylphenoxy)pentylamino]ethanol
Uniqueness
2-[5-(2-Ethylphenoxy)pentylamino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group on the phenoxy ring can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[5-(2-ethylphenoxy)pentylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-14-8-4-5-9-15(14)18-13-7-3-6-10-16-11-12-17/h4-5,8-9,16-17H,2-3,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJMZBVLYCPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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